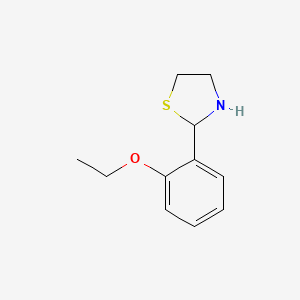

2-(2-Ethoxyphenyl)thiazolidine

Overview

Description

2-(2-Ethoxyphenyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties

Mechanism of Action

Target of Action

The primary target of 2-(2-Ethoxyphenyl)thiazolidine and other thiazolidine derivatives is the peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, they act on PPARγ (PPAR-gamma, PPARG), making them a subset of PPARγ agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

This compound, like other thiazolidine derivatives, acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of certain genes and decreasing transcription of others . This leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It leads to an increase in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output . This is associated with a decrease in serum glucose and insulin levels, and an increase in peripheral glucose uptake . It also leads to a decrease in triglyceride levels .

Pharmacokinetics

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity, and their synthesis has been optimized for yield, purity, selectivity, and pharmacokinetic activity .

Result of Action

The activation of PPARγ by this compound leads to several molecular and cellular effects. It reduces plasma glucose and insulin levels, improves some of the abnormalities of lipid metabolism, and increases insulin sensitivity in peripheral tissues . It also decreases the amount of fatty acids present in circulation .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, the reaction kinetics between 1,2-aminothiols and aldehydes, which results in a thiazolidine product, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and substrate concentration.

Biochemical Analysis

Biochemical Properties

2-(2-Ethoxyphenyl)thiazolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity, making it a potential candidate for managing type 2 diabetes mellitus . Additionally, this compound has shown interactions with other biomolecules, such as peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism . The nature of these interactions involves binding to the active sites of these enzymes, leading to their inhibition or activation, which in turn modulates various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PTP1B, this compound enhances insulin signaling, leading to improved glucose uptake and metabolism in cells . This effect is particularly significant in adipocytes and muscle cells, where enhanced glucose uptake can alleviate hyperglycemia. Furthermore, the compound’s interaction with PPAR-γ influences the expression of genes involved in lipid metabolism, thereby reducing triglyceride and low-density lipoprotein cholesterol levels . These cellular effects highlight the potential of this compound in managing metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PTP1B, inhibiting its phosphatase activity and thereby enhancing insulin signaling . Additionally, this compound acts as an agonist for PPAR-γ, binding to its ligand-binding domain and activating the receptor . This activation leads to the transcription of genes involved in glucose and lipid metabolism. The molecular mechanism also involves the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in glucose and lipid metabolism in in vitro and in vivo models . These findings suggest that the compound’s effects are durable, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and improves glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose and lipid metabolism. The compound interacts with enzymes such as PTP1B and PPAR-γ, modulating their activity and influencing metabolic flux . These interactions lead to changes in metabolite levels, such as reduced triglycerides and low-density lipoprotein cholesterol . Additionally, this compound affects the expression of genes involved in these pathways, further contributing to its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with albumin, which facilitates its distribution in the bloodstream . Additionally, transporters such as organic anion transporting polypeptides (OATPs) play a role in the cellular uptake of this compound . These interactions influence the compound’s localization and accumulation within tissues, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, targeting signals within the compound’s structure direct it to specific cellular compartments, ensuring its effective interaction with biomolecules . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)thiazolidine typically involves the condensation reaction between 2-ethoxybenzaldehyde and cysteamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as anhydrous zinc chloride or in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to ensure an efficient and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, such as thiazolidine-2-thione.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Various substituted derivatives of the ethoxyphenyl group.

Scientific Research Applications

2-(2-Ethoxyphenyl)thiazolidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new pharmaceuticals.

Industry: The compound can be used in the synthesis of polymers and other materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazole-based Schiff bases: Exhibiting significant pharmacological potential, including antibacterial and antioxidant activities

Uniqueness

This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse biological activities .

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-13-10-6-4-3-5-9(10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIWYOILQBSDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)

![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)